4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
Description
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a substituted pentanoic acid derivative featuring a methyl group at the 4th position and a 1-oxo-isoindolin-2-yl moiety at the 3rd position of the carboxylic acid backbone. This compound is part of a broader class of isoindoline derivatives, which are explored for their pharmacological and material science applications .
Properties
IUPAC Name |
4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGUPAEFIXUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid:
Basic Information
4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a chemical compound with the molecular formula and a molecular weight of 247.29 g/mol . It is also known by other names, including 4-methyl-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid and 4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid . The compound's PubChem CID is 3762376 .
Structure and Identifiers
The compound has a defined chemical structure, which can be represented in 2D and 3D formats . Key identifiers include:
- IUPAC Name: 4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid
- InChI: InChI=1S/C14H17NO3/c1-9(2)12(7-13(16)17)15-8-10-5-3-4-6-11(10)14(15)18/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)
- InChIKey: YGLGUPAEFIXUOO-UHFFFAOYSA-N
- SMILES: CC(C)C(CC(=O)O)N1CC2=CC=CC=C2C1=O
- CAS Number: 866144-51-6
Synonyms
Synonyms for the compound include :
- 866144-51-6
- 4-methyl-3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
- 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- 4-methyl-3-(3-oxo-1H-isoindol-2-yl)pentanoic acid
- 4-Methyl-3-(1-oxoisoindolin-2-yl)pentanoic acid
Potential Applications
While the search results do not explicitly detail the applications of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid, the presence of isoindol and pentanoic acid moieties suggests potential uses in various fields:
- Pharmaceuticals: Isoindoles are found in various bioactive compounds, and pentanoic acid derivatives can have pharmaceutical properties .
- Materials Science: The compound might be used as a building block in the synthesis of novel materials .
- Chemical Research: It can serve as a reagent or intermediate in chemical synthesis .
Mechanism of Action
The mechanism by which 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic Acid
- Structure : The isoindolinyl and methyl groups are at positions 2 and 3, respectively, differing from the target compound’s 3- and 4-position substitution.
- Properties: This isomer (CAS 180923-81-3, C₁₄H₁₇NO₃) shares the molecular formula with the target compound but exhibits distinct stereoelectronic effects.
- Applications : Used in pharmacological research with 95% purity, indicating its relevance in drug discovery .
(2S)-4-Methyl-2-(1-oxo-1H-2,3-dihydro-isoindol-2-yl)pentanoic Acid
- Structure : Features a 2S configuration with substituents at positions 2 and 4.
- Synthesis: Derived from l-leucine and ortho-phthalaldehyde, highlighting amino acid-based synthetic routes common to isoindolinyl compounds .
- Significance : Stereochemistry at position 2 may influence biological target binding, suggesting enantiomer-specific activity .
Functional Group Variations
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanoic Acid
- Structure: Contains a 1,3-dioxo-isoindolinyl group (C₁₄H₁₅NO₄) instead of 1-oxo.
- Properties : The additional oxygen increases polarity (pKa 3.65) and reduces volatility (melting point 140°C, boiling point 426.4°C). These traits make it less lipophilic than the target compound, affecting membrane permeability .
- Hazard : Classified as irritant, indicating handling precautions are necessary .
5-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic Acid
- Structure: The isoindolinyl group is at position 5 of the pentanoic acid chain.
- Implications : Extended chain length may enhance flexibility and alter interactions with enzymes or receptors, though reduced steric effects near the carboxylic acid could increase metabolic stability .
Pharmacologically Active Analogues
Nitrate-Functionalized Isoindolinyl Derivatives
- Examples: Compounds like (1,3-dioxo-isoindol-2-yl)methyl nitrate exhibit NO-donor properties, demonstrating anti-inflammatory and gamma globin RNA-stimulating activities .
- Contrast: The target compound lacks the nitrate group, likely shifting its mechanism away from NO-mediated pathways.
Data Tables
Table 1. Key Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| 4-Methyl-3-(1-oxo-isoindolin-2-yl)pentanoic acid | C₁₄H₁₇NO₃ | 247.30 | Not reported | Not reported | ~3.65* |
| 2-(1,3-Dioxo-isoindolin-2-yl)-4-methylpentanoic acid | C₁₄H₁₅NO₄ | 261.27 | 140 | 426.4 | 3.65 |
| 3-Methyl-2-(1-oxo-isoindolin-2-yl)pentanoic acid | C₁₄H₁₇NO₃ | 247.30 | Not reported | Not reported | ~4.0† |
*Inferred from structural similarity to ; †Estimated based on carboxylic acid analogs.
Discussion of Research Findings
- Volatility and Solubility: Substituted pentanoic acids like the target compound exhibit lower volatility compared to straight-chain analogs (e.g., pentanoic acid) due to increased molecular weight and aromaticity .
- Synthetic Challenges: Asymmetric synthesis routes (e.g., using amino acids) are critical for accessing enantiopure isoforms, which may optimize pharmacological profiles .
Biological Activity
4-Methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is , with a molecular weight of 247.3 g/mol. Its structure features an isoindole moiety, which is often associated with various biological activities.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies have shown that compounds containing isoindole structures exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
- Anticancer Properties : Isoindole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may have therapeutic potential in oncology.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Study :
A study evaluated the antioxidant capacity of several isoindole derivatives, including 4-methyl-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -
Anti-inflammatory Research :
In vitro experiments demonstrated that this compound could reduce the expression of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent. -
Anticancer Evaluation :
A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
